molecular formula C21H24N2O3 B2860431 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide CAS No. 1005294-44-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide

Cat. No. B2860431
CAS RN: 1005294-44-9
M. Wt: 352.434
InChI Key: KVNZZSJDDPOUMB-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide, also known as L-765,314, is a chemical compound that has been studied for its potential therapeutic effects. It belongs to a class of compounds known as benzamides, which have been shown to have various pharmacological properties.

Scientific Research Applications

  • C-H Olefination and Tetrahydroisoquinolinone Synthesis : Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, a process in which the N-O bond acts as an internal oxidant. This method is mild, practical, selective, and high-yielding, resulting in the formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

  • Rhodium(III)-Catalyzed Synthesis of Isoquinoline Derivatives : Zhou et al. (2019) developed a rhodium(III)-catalyzed one-pot three-component reaction, providing an alternative method to synthesize isoquinoline derivatives. This process involves a relay catalysis occurring via successive O-alkylation and C-H activation processes (Zhou, Jiang & Wang, 2019).

  • Anticonvulsant Activity Studies : Chan et al. (1998) identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity. Through high-throughput screening and SAR studies, compounds with high affinity and effective anticonvulsant activity in animal models were discovered (Chan et al., 1998).

  • Sigma-2 Receptor Probe Development : Xu et al. (2005) studied benzamide analogues radiolabeled with tritium for binding to sigma-2 receptors. They found that one of the analogues, [3H]RHM-1, exhibited a high affinity for sigma2 receptors, making it a useful ligand for studying these receptors in vitro (Xu et al., 2005).

  • Antitumor Agent Development : Bian et al. (2020) reported on the development of 3-acyl isoquinolin-1(2H)-ones as potent antitumor agents. These products demonstrated efficacy in inhibiting proliferation and inducing apoptosis in various human cancer cells, suggesting their potential as candidates for anti-lung cancer drug discovery (Bian et al., 2020).

properties

IUPAC Name

2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-12-6-7-15-10-11-16(13-18(15)23)22-20(24)17-8-4-5-9-19(17)26-3/h4-5,8-11,13-14H,6-7,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNZZSJDDPOUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide

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